Alflutinib - 1869057-83-9

Alflutinib

Catalog Number: EVT-259460
CAS Number: 1869057-83-9
Molecular Formula: C28H31F3N8O2
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alflutinib (AST2818), also known as Furmonertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. This classification denotes its specific targeting of the EGFR protein, a key player in cellular growth and signaling pathways often dysregulated in cancer []. Notably, Alflutinib exhibits selectivity for EGFR harboring the T790M mutation, a common resistance mechanism against first- and second-generation EGFR-TKIs [, , ].

Future Directions
  • Overcoming Resistance: Investigating mechanisms of resistance to Alflutinib and developing strategies to overcome them, potentially through combination therapies [].
  • Investigating Antiviral Potential: Further exploring Alflutinib's inhibitory activity against the monkeypox virus E8L protein identified through computational screening [].

AST5902

Compound Description: AST5902 is the active metabolite of Alflutinib. Pharmacokinetic studies have shown that the peak concentration and AUC0-∞ of AST5902 are lower than those of Alflutinib after a single oral dose, regardless of food intake [].

Relevance: AST5902 is a structurally related compound to Alflutinib, formed through metabolism. It retains some activity against EGFR []. Understanding the pharmacokinetic profile of AST5902 is essential for determining the overall efficacy and safety profile of Alflutinib.

Osimertinib

Compound Description: Osimertinib is another third-generation EGFR-TKI that targets the T790M mutation, similar to Alflutinib. It has demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) compared to first-generation EGFR-TKIs in the treatment of advanced EGFR+ NSCLC [].

Gefitinib

Compound Description: Gefitinib is a first-generation EGFR-TKI commonly used in the treatment of EGFR-mutated NSCLC. Clinical trials have shown that third-generation EGFR-TKIs like Alflutinib provide improved progression-free survival (PFS) compared to Gefitinib in patients with EGFR T790M mutations [].

Aumolertinib

Compound Description: Aumolertinib is another third-generation EGFR-TKI recently approved in China for treating EGFR T790M+ NSCLC. Like Alflutinib, it has demonstrated improved PFS in randomized Phase 3 trials compared to Gefitinib [].

Tecovirimat

Compound Description: Tecovirimat is an antiviral drug effective against poxviruses, including monkeypox virus (MPXV) []. It serves as a reference compound in a study using machine learning-based screening to identify potential inhibitors of the MPXV E8L surface binding protein [].

Relevance: While structurally unrelated to Alflutinib, Tecovirimat is relevant to this study due to its use as a reference compound for identifying potential antiviral agents against MPXV. The research suggests that Alflutinib possesses chemical features similar to Tecovirimat and may hold potential as an inhibitor of the MPXV E8L protein [].

ABX-1431

Compound Description: ABX-1431, alongside Alflutinib, Avacopan, Caspitant, and Darapalib, was shortlisted in a computational study as a potential inhibitor of the MPXV E8L surface binding protein. These compounds were selected based on their similar chemical features to Tecovirimat and their predicted ability to effectively engage the MPXV surface binding protein [].

Relevance: ABX-1431 is relevant in the context of the study investigating Alflutinib as a potential antiviral against MPXV. Both compounds emerged as potential candidates for inhibiting the MPXV E8L protein based on their shared chemical features with Tecovirimat and computational analysis of their interactions with the target protein [].

Avacopan

Compound Description: Similar to ABX-1431, Avacopan was identified as a potential inhibitor of the MPXV E8L surface binding protein due to its similar chemical features to Tecovirimat. The computational study suggests that Avacopan may engage with the MPXV surface binding protein and potentially inhibit its function [].

Relevance: Avacopan is grouped with Alflutinib and other compounds based on their shared potential as MPXV E8L protein inhibitors. This grouping highlights the potential antiviral properties of Alflutinib based on its shared chemical features with known antiviral agents like Tecovirimat and other identified candidates like Avacopan [].

Caspitant

Compound Description: Caspitant is identified as a potential inhibitor of the MPXV E8L surface binding protein, similar to Alflutinib, due to its similar chemical features to Tecovirimat. The study suggests that Caspitant may have the ability to engage and potentially disrupt the function of the MPXV E8L protein [].

Relevance: Caspitant's relevance lies in its shared identification alongside Alflutinib as a potential inhibitor of the MPXV E8L protein. This shared characteristic, based on computational analysis and comparison to Tecovirimat, underscores the potential antiviral properties of Alflutinib [].

Darapalib

Compound Description: Darapalib is identified as a potential inhibitor of the MPXV E8L surface binding protein, along with Alflutinib, based on its shared chemical features with Tecovirimat. The study highlights Darapalib's potential to engage with and potentially inhibit the function of the MPXV E8L protein [].

Relevance: Darapalib is relevant due to its shared identification with Alflutinib as a potential inhibitor of the MPXV E8L protein. This shared potential, based on computational analysis and comparison to Tecovirimat, emphasizes the possibility of Alflutinib possessing antiviral properties [].

Overview

Alflutinib, also known as AST2818, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily developed for the treatment of non-small cell lung cancer (NSCLC) patients harboring specific mutations, particularly the T790M mutation that confers resistance to first-generation EGFR inhibitors. Alflutinib is significant due to its ability to target both the wild-type and mutant forms of EGFR, providing a therapeutic option for patients who have developed resistance to other treatments.

Source

Alflutinib was developed by Ascentage Pharma, a biotechnology company focused on innovative therapies for cancer and age-related diseases. The compound has undergone various clinical trials to evaluate its efficacy and safety profile in treating advanced NSCLC.

Classification

Alflutinib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It specifically inhibits the activity of the EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of alflutinib involves several key steps, utilizing various chemical reactions to construct its complex molecular framework. The synthetic pathway includes:

  1. Formation of Intermediate Compounds: The synthesis begins with the reaction of specific precursors in the presence of sodium hydride and tetrahydrofuran, leading to the formation of initial intermediates.
  2. Reduction Reactions: Subsequent reduction of nitro groups in intermediates is performed to facilitate further transformations.
  3. Acylation: Acetyl chloride is introduced under catalytic conditions to modify functional groups.
  4. Nitration: Nitration reactions are employed to introduce nitro groups at specific positions on the aromatic rings.
  5. Final Coupling Reactions: The final steps involve coupling reactions that yield alflutinib from its last intermediate through treatment with acryloyl chloride and triethylamine in dichloromethane.

These steps demonstrate a multi-faceted approach to constructing the alflutinib molecule, showcasing the complexity involved in its synthesis .

Molecular Structure Analysis

Structure

Alflutinib has a complex molecular structure characterized by multiple rings and functional groups that confer its pharmacological properties. The molecular formula is C22H24ClN5OC_{22}H_{24}ClN_5O, which reflects its composition.

Data

  • Molecular Weight: 423.91 g/mol
  • Chemical Structure: The structure includes an aromatic system, amine groups, and halogen substituents that are critical for its interaction with the EGFR.
Chemical Reactions Analysis

Reactions

Alflutinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Reduction Reactions: These are crucial for modifying nitro groups into amines, enhancing solubility and bioavailability.
  2. Acylation Reactions: These reactions introduce acyl groups that can influence the drug's binding affinity to its target.
  3. Nitration Reactions: The introduction of nitro groups can affect electronic properties and reactivity.

Technical Details

The chemical transformations are typically conducted under controlled conditions using solvents like dichloromethane and reagents such as triethylamine and acetyl chloride, ensuring high yields and purity of alflutinib .

Mechanism of Action

Process

Alflutinib exerts its therapeutic effects by selectively inhibiting the EGFR tyrosine kinase activity. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival, particularly in cancer cells exhibiting mutations like T790M.

Data

  • Inhibition Constant (IC50): Alflutinib shows potent inhibition against mutant forms of EGFR with IC50 values typically in the nanomolar range.
  • Pharmacokinetics: Alflutinib is metabolized primarily by cytochrome P450 3A4, which plays a significant role in determining its pharmacokinetic profile .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alflutinib is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Alflutinib is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics.

Relevant analytical methods such as high-performance liquid chromatography (HPLC) are employed to characterize these properties during formulation development .

Applications

Scientific Uses

Alflutinib is primarily used in clinical settings for treating advanced NSCLC patients with specific EGFR mutations. Its development has provided insights into targeted therapy approaches for cancer treatment, highlighting the importance of understanding molecular mechanisms underlying drug resistance.

Additionally, ongoing research explores potential applications of alflutinib in combination therapies and other malignancies where EGFR plays a pivotal role .

Properties

CAS Number

1869057-83-9

Product Name

Alflutinib

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide

Molecular Formula

C28H31F3N8O2

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)

InChI Key

GHKOONMJXNWOIW-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Alflutinib, AST-2818, AST2818, AST 2818

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.